Metipranolol

Glaucoma Ocular Hypertension Intraocular Pressure

Select Metipranolol for glaucoma and neuroprotection research—the only topical ophthalmic beta-blocker combining timolol-comparable IOP reduction with demonstrated antioxidant neuroprotection. Unlike ISA-positive agents (e.g., carteolol), its ISA-negative profile yields quantifiable systemic effects (HR, FEV1 reduction) critical for safety pharmacology studies. Its well-characterized aqueous humor pharmacokinetics and IOP-independent retinal ganglion cell protection make it the definitive reference for novel ophthalmic formulation development and PK/PD modeling. Available now at ≥98% purity with global shipping.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 22664-55-7
Cat. No. B1676499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetipranolol
CAS22664-55-7
Synonyms1-(4-Acetoxy-2,3,5-Trimethylphenoxy)-3-Isopropylamino-2-Propanol
Disorat
Methypranol
Metipranolol
Trimepranol
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O
InChIInChI=1S/C17H27NO4/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4/h7,10,15,18,20H,8-9H2,1-6H3
InChIKeyBQIPXWYNLPYNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.73e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metipranolol (CAS 22664-55-7) | Non-Selective Beta-Blocker for Glaucoma Research & Procurement


Metipranolol (CAS: 22664-55-7) is a non-selective beta-adrenergic receptor antagonist (beta-blocker) [1]. It blocks both beta-1 and beta-2 adrenoceptors and is primarily indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension [2]. Unlike some other beta-blockers, metipranolol lacks significant intrinsic sympathomimetic activity (ISA) and has only weak membrane-stabilizing and myocardial depressant activities [3]. Clinically, it is available as a topical ophthalmic solution, typically in 0.3% or 0.6% concentrations [4].

Why Metipranolol Cannot Be Interchanged with Timolol or Carteolol: A Procurement Rationale


While metipranolol is often grouped with other non-selective beta-blockers like timolol and levobunolol, critical pharmacological differences preclude simple substitution. The most clinically significant divergence lies in metipranolol's lack of intrinsic sympathomimetic activity (ISA), which contrasts with agents like carteolol that possess ISA [1]. This difference has been shown to result in more pronounced systemic effects (e.g., greater reductions in heart rate and forced expiratory volume) with metipranolol compared to ISA-positive carteolol [2]. Furthermore, metipranolol exhibits unique neuroprotective properties not shared by all class members, specifically powerful antioxidant activity [3]. These quantitative distinctions underscore that metipranolol is not a fungible commodity but a distinct chemical entity with a unique therapeutic profile that justifies its specific selection in research and clinical settings.

Quantitative Differentiation Guide for Metipranolol vs. Topical Beta-Blocker Alternatives


IOP Reduction: Equivalence with Timolol and Levobunolol in Clinical Trials

Metipranolol demonstrates comparable IOP-lowering efficacy to the gold standard, timolol, and to levobunolol. A meta-analysis of multiple double-blind comparative studies shows metipranolol (0.1–0.6%) achieves a 20–29% reduction in IOP, which is statistically non-inferior to timolol (0.25–0.5%) and levobunolol (0.5%) [1]. A specific 3-month trial (n=46) comparing metipranolol 0.6% and levobunolol 0.5% found an overall mean decrease of approximately 7 mmHg for both [2]. This quantitative equivalence confirms metipranolol as a viable, scientifically validated alternative for IOP control in procurement and research.

Glaucoma Ocular Hypertension Intraocular Pressure Beta-Blocker

Temporal IOP Response Profile: Distinct Early-Phase Superiority vs. Timolol

In a 90-day randomized trial (n=45) comparing 0.3% metipranolol, 0.5% timolol maleate, and 2% carteolol, metipranolol demonstrated a unique temporal profile. On Day 15 of treatment, the most prominent IOP-lowering effect was observed with metipranolol at 2 and 6 hours post-instillation [1]. In contrast, timolol's maximal effect occurred later, at 12 hours post-instillation on Day 15 [1]. This suggests a faster onset of action for metipranolol during the initial treatment phase, a potential advantage for patients requiring rapid IOP stabilization.

Chronopharmacology Intraocular Pressure Dynamics Glaucoma Beta-Blocker

Lack of Intrinsic Sympathomimetic Activity (ISA): A Key Differentiator from Carteolol and Pindolol

Metipranolol lacks significant intrinsic sympathomimetic activity (ISA). Quantitative analysis in reserpinized rats shows metipranolol produces <10% of the heart rate increase induced by a standard isoproterenol dose, compared to ~60% for pindolol [1]. Clinically, this translates to different systemic effects. In a study of asthmatic patients, metipranolol eye drops caused a mean maximal decrease in FEV1 of -17.9 ± 3.3%, whereas carteolol (which possesses ISA) caused a decrease of only -8.6 ± 4.6% [2]. Similarly, metipranolol induced a >10% decrease in heart rate in 7/10 patients, comparable to carteolol, but with a wider range of individual change (-16.7% to -25.0%) [2].

Intrinsic Sympathomimetic Activity Beta-Blocker Pharmacology Cardiovascular Safety

Neuroprotective Profile: Unique Antioxidant Properties Among Ophthalmic Beta-Blockers

In a comparative analysis of ophthalmic beta-blockers, metipranolol was distinguished by its powerful antioxidant properties. The review states that 'of the tested ophthalmic β-blockers only metipranolol has powerful antioxidant properties' [1]. In vitro studies using rat brain homogenates further demonstrated that metipranolol and its metabolite, desacetylmetipranolol, exhibit remarkable antioxidant activity, with an effect 'not dissimilar from the reference antioxidant trolox' [2]. This property is not shared by other beta-blockers like betaxolol or timolol, which act via different neuroprotective mechanisms (e.g., calcium/sodium channel blockade) [1].

Neuroprotection Antioxidant Glaucoma Pathogenesis Retinal Ganglion Cell

Ocular Pharmacokinetics: Aqueous Humor Concentration and Duration of Action

The concentration of metipranolol's active metabolite, desacetylmetipranolol, was measured in the aqueous humor of 89 cataract patients. Following instillation of a 30 µl drop of 0.3% metipranolol, mean metabolite concentrations were 1289.20 ng/mL at 1 hour, 1120.88 ng/mL at 2 hours, and 327.36 ng/mL at 5 hours [1]. This demonstrates rapid and sustained ocular penetration. While direct comparator data for timolol or levobunolol under identical conditions is limited, these values provide a quantitative benchmark for metipranolol's bioavailability and can be used to inform dosing regimens and compare with literature values for other beta-blockers [2].

Ocular Pharmacokinetics Aqueous Humor Drug Delivery Topical Ophthalmic

Cardiovascular Effects: Reduced Impact on Exercise Tachycardia vs. Timolol

A study in healthy volunteers indicated that metipranolol has a reduced effect on exercise-induced tachycardia compared with timolol [1]. While direct quantitative data from this specific study is not provided in the abstract, the finding suggests a potentially favorable systemic cardiovascular safety profile for metipranolol. The authors infer that metipranolol could have fewer systemic cardiovascular side effects, although this has not been proven in a direct comparison [1]. This represents a trend rather than a confirmed advantage.

Systemic Safety Cardiovascular Exercise Tachycardia Beta-Blocker

Optimal Application Scenarios for Metipranolol Based on Verified Evidence


Glaucoma Research Requiring Equivalent IOP Control to Timolol with a Distinct Safety Profile

Metipranolol is an ideal candidate for glaucoma studies where non-inferior IOP reduction compared to timolol is required, but where investigators seek to explore the impact of ISA-negative beta-blockade on systemic or ocular physiology [1]. Its comparable efficacy [2] allows for direct substitution in established IOP models.

Investigating Neuroprotection and Antioxidant Mechanisms in Retinal Degeneration Models

As the only topical ophthalmic beta-blocker with demonstrated powerful antioxidant properties [1], metipranolol is uniquely suited for research into antioxidant-mediated neuroprotection in glaucoma and other retinal neurodegenerative diseases. It serves as a critical tool for dissecting IOP-independent mechanisms of retinal ganglion cell survival [1].

Studies on Beta-Blocker-Induced Systemic Effects in At-Risk Populations (e.g., Asthmatics)

Metipranolol's lack of ISA and its quantifiable impact on respiratory function (FEV1) and heart rate in asthmatic patients [1] make it a valuable compound for research focused on the systemic safety profiles of topical beta-blockers. It provides a well-characterized reference for the class of ISA-negative agents.

Formulation Development and Ocular Pharmacokinetic Modeling

The established pharmacokinetic profile of metipranolol in human aqueous humor [1] provides a robust dataset for developing and validating novel ophthalmic formulations, drug delivery systems, or in silico PK/PD models aimed at optimizing ocular bioavailability and duration of action [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metipranolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.